N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10-6-13(11(2)22-10)9-18-17(20)16-7-12-4-5-14(21-3)8-15(12)19-16/h4-8,19H,9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDRFZYGSFCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate indole derivative. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3-acetyl-2,5-dimethylfuran reacts with an indole derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is stirred at room temperature for several hours, followed by acidification and recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Position and Activity of Selected Indole Carboxamides
Structural and Crystallographic Differences
The 2,5-dimethylfuran group in the target compound introduces unique structural features compared to other indole derivatives:
- Dihedral Angles : In related furan-containing compounds (e.g., 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives), the dihedral angle between the indole/furan rings is ~21°, influencing molecular conformation and crystal packing . Similar angles in the target compound could modulate intermolecular interactions or stability.
- Hydrogen Bonding : Crystallographic studies of analogs reveal that N—H···O and O—H···N hydrogen bonds stabilize crystal lattices, forming motifs like R22(8) rings . The dimethylfuran group in the target compound may disrupt or redirect these interactions, affecting solubility or crystallinity.
Biological Activity
N-[(2,5-Dimethylfuran-3-YL)methyl]-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
The molecular formula of this compound is C17H18N2O3, with a molecular weight of 298.34 g/mol. The compound features an indole structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 1797076-76-6 |
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Enterobacter cloacae | 0.004 |
| Bacillus cereus | 0.008 |
These results indicate that the compound has potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Antifungal Activity
The compound also shows promising antifungal properties. In studies assessing its efficacy against fungal pathogens, it demonstrated MIC values comparable to established antifungal agents. Notably, it exhibited excellent activity against Trichoderma viride and Candida albicans:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Trichoderma viride | 0.005 |
| Candida albicans | 0.020 |
This suggests that this compound could be a candidate for further development as an antifungal agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies indicate that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal membrane integrity. For instance, the inhibition of MurB enzyme in E. coli has been linked to its antibacterial effects .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assessments have been performed using various cancer cell lines. The compound showed selective cytotoxic effects against rapidly dividing cancer cells while sparing normal fibroblast cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| MCF7 (breast cancer) | 8.0 |
| MRC5 (normal fibroblast) | >50 |
These findings suggest that this compound may possess anticancer potential with a favorable safety profile .
Case Studies
- Antibacterial Efficacy Against MRSA : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional treatments .
- Cytotoxicity in Lung Cancer Cells : Another investigation reported that the compound preferentially inhibited A549 lung cancer cells over normal cells, indicating potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
